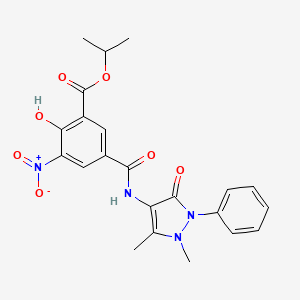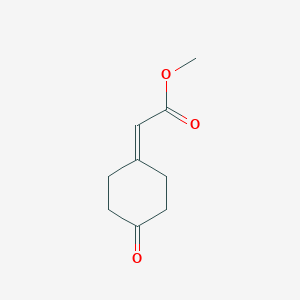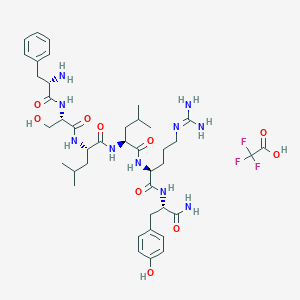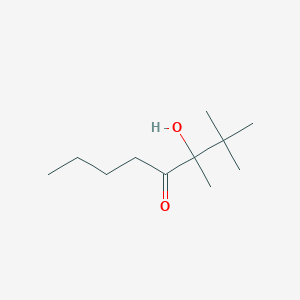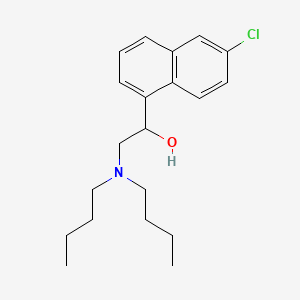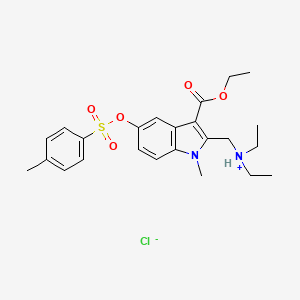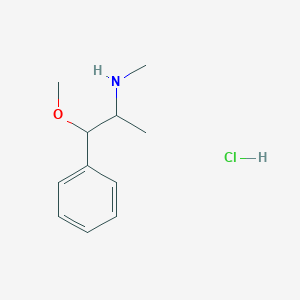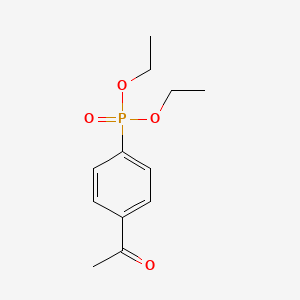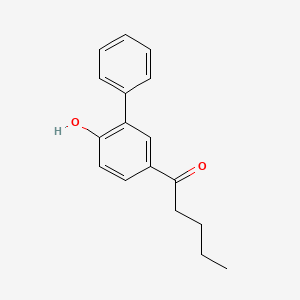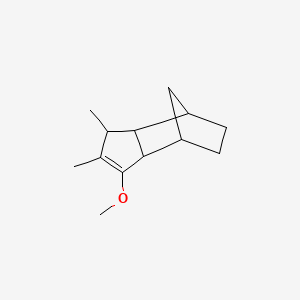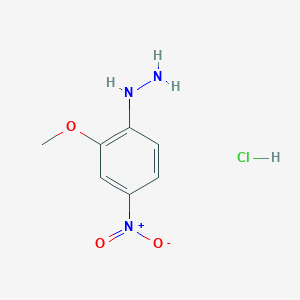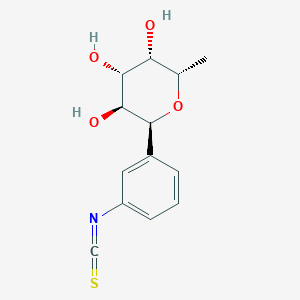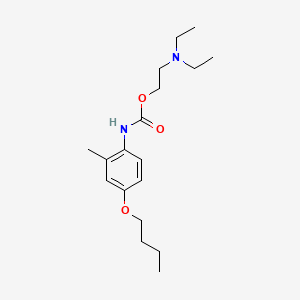
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester is a complex organic compound with a unique structure that combines elements of carbanilic acid and diethylaminoethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and 2-(diethylamino)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carbanilic acid and 2-(diethylamino)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological pathways. The diethylaminoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid derivatives: Compounds with similar carbanilic acid structures but different ester groups.
Diethylaminoethyl esters: Compounds with similar diethylaminoethyl groups but different acid components.
Uniqueness
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63986-41-4 |
|---|---|
Molekularformel |
C18H30N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-8-12-22-16-9-10-17(15(4)14-16)19-18(21)23-13-11-20(6-2)7-3/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
LBQRDRDPEADZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


